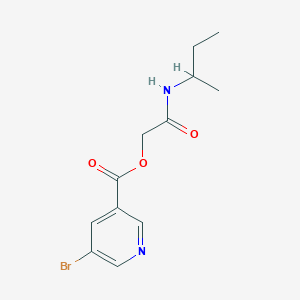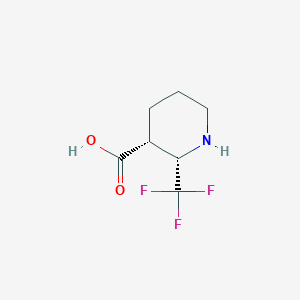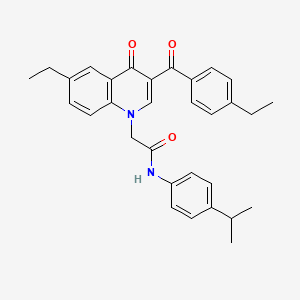![molecular formula C19H26N2O2 B2480301 N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1281006-43-6](/img/structure/B2480301.png)
N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves multi-step chemical processes, including acylation, sulfonation, and substitution reactions. For instance, the synthesis of key intermediates like tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a critical component for Vandetanib, follows a three-step process with an overall yield of 20.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular interaction and structure analysis of compounds structurally related to this compound have been explored using techniques like AM1 molecular orbital method and comparative molecular field analysis (CoMFA). For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its conformational preferences and interactions with cannabinoid receptors (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of compounds in this category often involve interactions with receptors, as demonstrated by their synthesis and pharmacological evaluation. For example, N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were identified as transient receptor potential melastatin 8 (TRPM8) channel blockers, showcasing the chemical reactivity and potential therapeutic application of such compounds (Chaudhari et al., 2013).
Physical Properties Analysis
The synthesis and evaluation of similar compounds have provided insights into their physical properties. The process development for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, showcases the optimization of reaction conditions to achieve high yield and purity, indicating the significance of understanding the physical properties in the synthesis process (Wei et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their interaction with various biological targets. For example, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the importance of the triazine heterocycle for high potency and selectivity, demonstrating the intricate relationship between chemical structure and biological activity (Thalji et al., 2013).
Applications De Recherche Scientifique
Drug Metabolism and Disposition
Compounds with structures similar to N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, such as those involved in the metabolism and disposition of pharmaceuticals, have been the subject of extensive research. For instance, the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, were studied to understand its pharmacokinetic profile in humans. The study highlighted the drug's metabolism pathways, including the formation of metabolites through oxidation and reduction processes, and the routes of drug elimination, primarily through feces and to a lesser extent, urine (Renzulli et al., 2011). This research is vital for developing drugs with similar structures, as it provides insights into how they are processed in the body, thereby influencing dosing and potential drug interactions.
Biological Monitoring and Toxicity
Another area of scientific research relevant to compounds like this compound involves the study of biological monitoring and toxicity. For example, the biological monitoring of exposure to pirimicarb, a pesticide, through the detection of its metabolites in human urine, has been investigated to assess exposure levels and potential health risks. Such studies underscore the importance of understanding the metabolic pathways and potential toxicological impacts of chemical compounds on human health (Hardt et al., 1999).
Pharmacological Applications
Research into the pharmacological applications of piperidine derivatives has led to the development of novel therapeutic agents. For instance, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, represents a class of drugs that have been characterized for their absorption, metabolism, and excretion in humans. Studies on venetoclax have provided valuable information on its pharmacokinetics, including the identification of metabolites and the routes of drug elimination, which are crucial for optimizing its therapeutic efficacy and safety (Liu et al., 2017).
Propriétés
IUPAC Name |
N-[1-(2-methylphenoxy)propan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-4-11-21-12-9-17(10-13-21)19(22)20-16(3)14-23-18-8-6-5-7-15(18)2/h1,5-8,16-17H,9-14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLLTYQPVAMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)


![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2480229.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![Methyl 2-[(2,2-diphenylacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2480232.png)


![2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480239.png)
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)